2,4-Dichloroquinoline-3-carbonitrile 2,4-Dichloroquinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 69875-54-3
VCID: VC2431934
InChI: InChI=1S/C10H4Cl2N2/c11-9-6-3-1-2-4-8(6)14-10(12)7(9)5-13/h1-4H
SMILES: C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C#N)Cl
Molecular Formula: C10H4Cl2N2
Molecular Weight: 223.05 g/mol

2,4-Dichloroquinoline-3-carbonitrile

CAS No.: 69875-54-3

Cat. No.: VC2431934

Molecular Formula: C10H4Cl2N2

Molecular Weight: 223.05 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloroquinoline-3-carbonitrile - 69875-54-3

Specification

CAS No. 69875-54-3
Molecular Formula C10H4Cl2N2
Molecular Weight 223.05 g/mol
IUPAC Name 2,4-dichloroquinoline-3-carbonitrile
Standard InChI InChI=1S/C10H4Cl2N2/c11-9-6-3-1-2-4-8(6)14-10(12)7(9)5-13/h1-4H
Standard InChI Key NYSSRDZZLIOHHI-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C#N)Cl
Canonical SMILES C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C#N)Cl

Introduction

Chemical Identity and Properties

Basic Information and Identifiers

2,4-Dichloroquinoline-3-carbonitrile is a heterocyclic compound with the molecular formula C₁₀H₄Cl₂N₂ . This compound is cataloged under various identification systems to facilitate its recognition across different chemical databases and research platforms.

Table 1. Chemical Identifiers of 2,4-Dichloroquinoline-3-carbonitrile

ParameterValue
Common Name2,4-Dichloroquinoline-3-carbonitrile
IUPAC Name2,4-Dichloro-3-quinolinecarbonitrile
CAS Registry Number69875-54-3
Molecular FormulaC₁₀H₄Cl₂N₂
Creation Date2005-07-19
Modification Date2025-04-05
DSSTox Substance IDDTXSID30382861
WikidataQ72468197

The compound is also recognized by several alternative names including 3-Quinolinecarbonitrile, 2,4-dichloro- and 2,4-Dichloro-3-quinolinecarbonitrile . These various nomenclatures ensure proper identification across different chemical databases and literature sources.

Structural Characteristics

The core structure of 2,4-Dichloroquinoline-3-carbonitrile consists of a quinoline ring system with two chlorine atoms at positions 2 and 4, and a cyano group (-CN) at position 3. This arrangement of functional groups contributes to the compound's chemical reactivity, particularly in nucleophilic substitution reactions.

Synthetic Routes and Preparation

Modern Synthetic Approaches

Modern approaches to synthesizing 2,4-Dichloroquinoline-3-carbonitrile typically involve the chlorination of corresponding 4-oxo-1(4H)quinoline-3-carbonitrile derivatives. This transformation can be accomplished using phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅) . The reaction generally proceeds under reflux conditions for approximately 5 hours, as indicated in the synthetic schemes found in the literature.

Scheme 1: Chlorination Reaction
The conversion of 4-oxo-1(4H)quinoline-3-carbonitrile derivatives to 2,4-Dichloroquinoline-3-carbonitrile:

Starting material → POCl₃/PCl₅, reflux 5h → 2,4-Dichloroquinoline-3-carbonitrile

Chemical Reactivity

Nucleophilic Substitution Reactions

The presence of two chlorine atoms at positions 2 and 4 makes 2,4-Dichloroquinoline-3-carbonitrile particularly susceptible to nucleophilic substitution reactions. These reactions provide access to a diverse array of quinoline derivatives with potential biological significance.

Reactions with Thiolate Anions

2,4-Dichloroquinoline-3-carbonitrile (compound 1) undergoes nucleophilic substitution with various thiolate anions to yield corresponding thioether derivatives (compounds 2a-c) . The substitution predominantly occurs at the C-2 position, which is more susceptible to nucleophilic attack compared to the C-4 position.

Table 2. Products from Reaction with Thiolate Anions

EntryNucleophileProductYield (%)Melting Point (°C)
1t-Butylthio2-t-Butylthio-4-oxo-1(4H)quinoline-3-carbonitrile (2a)70239-240
2Cyclohexylthio2-Cyclohexylthio-4-oxo-1(4H)quinoline-3-carbonitrile (2b)85268-271

The products formed from these reactions are characterized by IR spectroscopy, showing characteristic CN stretching bands around 2220 cm⁻¹ and CO stretching around 1570 cm⁻¹ .

Reactions with Amines

When 2,4-Dichloroquinoline-3-carbonitrile reacts with various amines, amino-substituted quinolines are formed. These products (compounds 5a,b and 7a,b) result from the displacement of chlorine atoms by amine nucleophiles .

Reaction with Azide Ion

Nucleophilic substitution of 2,4-Dichloroquinoline-3-carbonitrile with sodium azide produces azido-substituted quinoline derivatives. This reaction represents an important synthetic route to introduce nitrogen-containing functional groups into the quinoline framework .

Reactions with Hydrazines

One of the most significant transformations of 2,4-Dichloroquinoline-3-carbonitrile is its reaction with hydrazines to form pyrazolo[4,3-c]quinolines (compounds 5a and 5b) . This transformation involves both nucleophilic substitution and intramolecular cyclization, leading to the formation of a new fused ring system.

Scheme 2: Formation of Pyrazolo[4,3-c]quinolines
2,4-Dichloroquinoline-3-carbonitrile (1) + Hydrazines → Pyrazolo[4,3-c]quinolines (5a, b)

Further Transformations of Pyrazolo[4,3-c]quinolines

The pyrazolo[4,3-c]quinoline derivative 5a undergoes various further transformations when reacted with different reagents:

  • Sodium azide

  • Hydrogen with palladium catalyst

  • Triethyl orthoformate

  • Cyclohexylamine

  • Piperidine

  • Morpholine

  • Acetic anhydride

These reactions yield corresponding heterocyclic derivatives (compounds 6-15), expanding the structural diversity accessible from 2,4-Dichloroquinoline-3-carbonitrile .

Spectroscopic Characterization

Infrared Spectroscopy

The IR spectrum of 2,4-Dichloroquinoline-3-carbonitrile and its derivatives provides valuable information about their functional groups. Characteristic absorption bands include:

  • CN stretching vibration: typically observed around 2220 cm⁻¹

  • CO stretching (in quinolone derivatives): around 1570 cm⁻¹

  • NH stretching (in amino derivatives): 3200-3420 cm⁻¹

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy is used to confirm the structure of 2,4-Dichloroquinoline-3-carbonitrile and its derivatives. For example, the ¹H NMR spectrum of 2-Cyclohexylthio-4-oxo-1(4H)quinoline-3-carbonitrile (2b) in DMSO-d₆ shows signals at:

  • 1.15-2.10 ppm (11H, broad signal, cyclohexyl protons)

  • 7.76 ppm (3H, multiplet, aromatic protons)

  • 8.10 ppm (1H, doublet, aromatic proton)

Applications in Synthetic Chemistry

Synthesis of Biologically Relevant Compounds

2,4-Dichloroquinoline-3-carbonitrile serves as an important building block in the synthesis of compounds with potential biological activity. The aminoquinoline-3-carbonitriles synthesized from this compound are of particular interest due to their potential pharmaceutical applications .

Development of Novel Heterocyclic Systems

The versatile reactivity of 2,4-Dichloroquinoline-3-carbonitrile enables the construction of various fused heterocyclic systems, including pyrazolo[4,3-c]quinolines and their derivatives. These complex molecular architectures are valuable for exploring new chemical space in drug discovery efforts .

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